Cas no 284029-63-6 (2-(3-Fluorophenoxy)ethanimidamide)

2-(3-フルオロフェノキシ)エタンイミダミドは、有機合成や医薬品開発において有用な中間体です。この化合物は、フッ素原子とフェノキシ基を有するイミダミド誘導体であり、高い反応性と選択性を示します。特に、医薬品候補化合物の合成において、構造修飾や活性最適化に寄与します。フッ素の導入により、代謝安定性や膜透過性の向上が期待できるため、創薬研究において重要な役割を果たします。また、その特異的な構造から、新規生物活性化合物の探索にも活用されています。

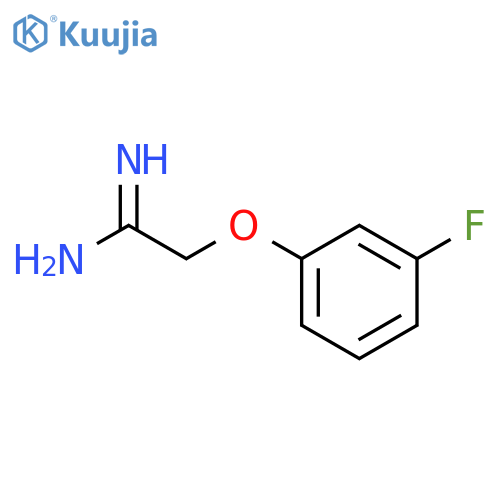

284029-63-6 structure

商品名:2-(3-Fluorophenoxy)ethanimidamide

CAS番号:284029-63-6

MF:C8H10ClFN2O

メガワット:204.629204273224

CID:3157243

2-(3-Fluorophenoxy)ethanimidamide 化学的及び物理的性質

名前と識別子

-

- 2-(3-Fluorophenoxy)ethanimidamide hydrochloride

- 2-(3-Fluorophenoxy)ethanimidamide

-

- インチ: InChI=1S/C8H9FN2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H3,10,11)

- InChIKey: QIYAXFBHGMCITE-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)OCC(=N)N)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

2-(3-Fluorophenoxy)ethanimidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F590205-1000mg |

2-(3-Fluorophenoxy)ethanimidamide |

284029-63-6 | 1g |

$1499.00 | 2023-05-18 | ||

| TRC | F590205-100mg |

2-(3-Fluorophenoxy)ethanimidamide |

284029-63-6 | 100mg |

$190.00 | 2023-05-18 | ||

| Fluorochem | 061478-5g |

2-(3-Fluorophenoxy)ethanimidamidehydrochloride |

284029-63-6 | 95% | 5g |

£167.00 | 2022-03-01 | |

| Fluorochem | 061478-10g |

2-(3-Fluorophenoxy)ethanimidamidehydrochloride |

284029-63-6 | 95% | 10g |

£280.00 | 2022-03-01 | |

| 1PlusChem | 1P019G1A-5g |

2-(3-Fluorophenoxy)ethanimidamidehydrochloride |

284029-63-6 | 95% | 5g |

$128.00 | 2024-05-07 | |

| TRC | F590205-500mg |

2-(3-Fluorophenoxy)ethanimidamide |

284029-63-6 | 500mg |

$873.00 | 2023-05-18 | ||

| Fluorochem | 061478-25g |

2-(3-Fluorophenoxy)ethanimidamidehydrochloride |

284029-63-6 | 95% | 25g |

£557.00 | 2022-03-01 | |

| TRC | F590205-1g |

2-(3-Fluorophenoxy)ethanimidamide |

284029-63-6 | 1g |

$ 1800.00 | 2023-09-07 | ||

| TRC | F590205-5g |

2-(3-fluorophenoxy)ethanimidamide hydrochloride |

284029-63-6 | 5g |

330.00 | 2021-08-13 | ||

| Fluorochem | 061478-1g |

2-(3-Fluorophenoxy)ethanimidamidehydrochloride |

284029-63-6 | 95% | 1g |

£58.00 | 2022-03-01 |

2-(3-Fluorophenoxy)ethanimidamide 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

284029-63-6 (2-(3-Fluorophenoxy)ethanimidamide) 関連製品

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量